molecular formula C21H26O5 B8210755 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione CAS No. 3567-98-4

3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione

Número de catálogo: B8210755
Número CAS: 3567-98-4
Peso molecular: 358.4 g/mol
Clave InChI: XXKNHBAFFJINCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione is a structurally complex heterocyclic molecule featuring a fused furo-benzopyran-dione core. Key substituents include a 9a-methyl group, a 1-oxohexyl chain at position 3, and a 1-propen-1-yl group at position 4.

Propiedades

IUPAC Name

3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKNHBAFFJINCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037193
Record name 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3567-98-4
Record name 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Strain Selection and Seed Cultivation

The production of monascin begins with the selection of high-yielding Monascus strains, such as Monascus purpureus or Monascus anka. Seed media formulations typically include carbon sources (e.g., glucose), nitrogen sources (e.g., peptone), and mineral salts to optimize mycelial growth. A representative seed medium composition is:

ComponentConcentration (g/L)
Glucose60
Peptone20
NaNO₃10
MgSO₄·7H₂O5
KH₂PO₄10

Cultivation occurs at 28–35°C under aerobic conditions for 24–96 hours, yielding a dense suspension of fungal hyphae.

Fermentation Process

The seed culture is transferred to a fermentation medium containing rice flour as the primary carbon source. Key fermentation parameters include:

ParameterValue
Inoculation volume3–8% (v/v)
Temperature30°C
Duration6 days
Agitation150–200 rpm

Under these conditions, Monascus metabolizes rice starch into monascin and related azaphilones, with yields influenced by pH (4.5–6.0) and oxygen availability.

Extraction and Purification

Post-fermentation, biomass is separated via centrifugation, dried, and subjected to solvent extraction. Polar solvents like ethanol or methanol are avoided to minimize co-extraction of red and orange pigments. Instead, n-hexane is used for selective extraction of yellow pigments:

StepConditions
Solventn-hexane (1:20–1:120 solid-to-liquid ratio)
Extraction methodUltrasonic-assisted (50–100 W, 15–45 minutes)
Centrifugation3,500 rpm for 20 minutes

The crude extract is concentrated under vacuum and pre-purified using silica gel chromatography with a mobile phase of n-hexane:ethyl acetate (2:1 to 8:1 v/v). Final purification employs high-speed countercurrent chromatography (HSCCC) with a solvent system of n-hexane:methanol:water (10:2.5–9:7.5–1 v/v). This stepwise approach achieves monascin purities exceeding 99% (Table 1).

Table 1: Purity and Yield of Monascin via Fermentation

ParameterValue
Purity (area norm.)>99%
Yield (mg/g biomass)12–18

Enzymatic Synthesis via Substrate-Selective Catalysis

Biosynthetic Pathway Engineering

Recent advances in synthetic biology have enabled the enzymatic production of azaphilones. A two-enzyme system involving a flavin-dependent monooxygenase (FDMO) and an acyl transferase (AT) facilitates the conversion of resorcinol derivatives into monascin precursors. The FDMO catalyzes hydroxylation and epoxidation, while the AT mediates regioselective acylation (Figure 1).

Figure 1: Proposed enzymatic pathway for monascin synthesis

ResorcinolFDMOEpoxyquinolATMonascin precursor\text{Resorcinol} \xrightarrow{\text{FDMO}} \text{Epoxyquinol} \xrightarrow{\text{AT}} \text{Monascin precursor}

Optimization of Reaction Conditions

Key parameters for enzymatic synthesis include:

ParameterValue
pH7.0–7.5
Temperature25–30°C
CofactorFAD (10 µM)
Reaction time24–48 hours

This method avoids the complex purification steps of fermentation, though yields remain lower (∼5–8 mg/L).

Comparative Analysis of Preparation Methods

Fermentation vs. Enzymatic Synthesis

Fermentation-based methods offer higher yields and scalability but require extensive downstream processing. Enzymatic synthesis, while environmentally friendly, is limited by enzyme stability and substrate availability.

Table 2: Method Comparison

CriterionFermentationEnzymatic Synthesis
YieldHigh (12–18 mg/g)Low (5–8 mg/L)
Purity>99%85–90%
ScalabilityIndustrialLab-scale
CostModerateHigh

Análisis De Reacciones Químicas

Types of Reactions

3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo3,2-gbenzopyran-2,9(3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

Monascin has been studied for its various biological activities. Notably:

1. Antioxidant Properties
Research indicates that Monascin exhibits significant antioxidant activity. This property is crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies have shown that Monascin can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects
Monascin has demonstrated anti-inflammatory properties in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential candidate for treating inflammatory diseases .

3. Lipid Regulation
In animal models, particularly in hyperlipidemic hamsters, Monascin has been found to up-regulate high-density lipoprotein cholesterol (HDL-C) levels while simultaneously reducing low-density lipoprotein cholesterol (LDL-C) levels. This lipid-regulating effect suggests its potential use in managing dyslipidemia and associated cardiovascular risks .

Therapeutic Applications

The therapeutic implications of Monascin are broad and include:

1. Cancer Therapy
Monascin has shown promise as an anti-cancer agent. It exerts cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

2. Metabolic Disorders
Given its lipid-regulating properties, Monascin may be beneficial in managing metabolic disorders such as obesity and type 2 diabetes. Its ability to enhance lipid profiles could contribute to improved metabolic health .

Case Studies

Several case studies highlight the applications of Monascin:

  • Study on Hyperlipidemic Hamsters : A study demonstrated that administration of Monascin significantly improved lipid profiles in hyperlipidemic hamsters, suggesting its potential for cardiovascular health improvement .
  • Cancer Cell Line Research : In vitro studies on human cancer cell lines revealed that Monascin reduced cell viability and induced apoptosis through mitochondrial pathways .

Mecanismo De Acción

The mechanism by which 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo3,2-gbenzopyran-2,9(3H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations:

Core Structure Variability: The target compound’s furo-benzopyran-dione core is distinct from the azuleno-furan-dione and pyrano-furo-pyridone systems, which may influence electronic properties and binding interactions. Compounds like furo[3,2-g]chromenone share a fused furan-chromenone system but lack the dione moiety, reducing electrophilic character.

Substituent Impact :

  • The 1-oxohexyl chain in the target compound introduces lipophilicity, comparable to the tetrahydro-2H-pyran-2-yloxy group in , which enhances solubility in organic phases.
  • The 1-propen-1-yl group at position 6 may confer reactivity similar to the pyridinylmethyl group in , enabling covalent or π-π interactions in biological targets.

Actividad Biológica

3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g] benzopyran-2,9(3H)-dione, commonly referred to as Monascin, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Monascin is a furanocoumarin derivative with the following chemical structure:

  • Molecular Formula : C₁₈H₁₈O₃
  • CAS Number : 3567-98-4

The compound exhibits a complex structure that contributes to its biological activity.

1. Hypolipidemic Effects

Monascin has been shown to up-regulate high-density lipoprotein cholesterol (HDL-C) levels in hyperlipidemic models. In studies involving hamsters, it demonstrated significant hypolipidemic properties by reducing total cholesterol and triglyceride levels .

2. Antioxidant Activity

Research indicates that Monascin possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial for preventing cellular damage and may contribute to its protective effects against various diseases .

3. Anti-inflammatory Properties

Monascin exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in managing chronic inflammation .

4. Anticancer Potential

Recent studies have highlighted Monascin's potential as an anticancer agent. It has shown efficacy in inhibiting the proliferation of cancer cells through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in vivo models.

For example, Monascin has been tested against breast cancer cell lines, demonstrating significant cytotoxic effects .

Monascin's biological activity is attributed to several mechanisms:

  • Modulation of Lipid Metabolism : By influencing lipid profiles and promoting HDL-C levels, Monascin plays a vital role in cardiovascular health.
  • Antioxidative Mechanisms : The compound enhances the body's antioxidative defenses by upregulating antioxidant enzymes.
  • Inhibition of NF-kB Pathway : Monascin may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .

Case Study 1: Hypolipidemic Effects in Hamsters

A study conducted on hyperlipidemic hamsters demonstrated that administration of Monascin significantly lowered serum total cholesterol and triglycerides while increasing HDL-C levels. This suggests its potential as a therapeutic agent for managing dyslipidemia.

Case Study 2: Anticancer Activity in Breast Cancer Cells

In vitro studies revealed that Monascin induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins. These findings support further exploration of Monascin as a potential anticancer drug.

Q & A

Q. Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify substituents (e.g., 1-oxohexyl, propenyl groups) and confirm ring junction stereochemistry via coupling constants and NOESY correlations.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula and detects fragmentation patterns indicative of the fused furanobenzopyran system.
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is recommended. Refinement protocols should include anisotropic displacement parameters and twin correction if necessary .

How can purification strategies be tailored to isolate this compound from complex reaction mixtures?

Methodological Answer :
Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:3 to 1:6) is effective for separating polar byproducts. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water gradients may improve resolution. Crystallization from ethanol or dichloromethane/hexane mixtures can enhance purity, leveraging the compound’s low solubility in non-polar solvents .

What experimental approaches address stereochemical complexities in derivatives of this compound?

Methodological Answer :
Stereochemical assignments require a combination of:

  • Vibrational Circular Dichroism (VCD) : To distinguish enantiomers.
  • Density Functional Theory (DFT) : Compare experimental and calculated NMR/IR spectra for conformationally flexible regions .
  • Crystallographic Data : Use SHELXTL or WinGX to refine stereochemical parameters, especially for fused ring systems .

How should researchers design experiments to study the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer :
Adopt a split-split-plot design with randomized blocks:

  • Main Plots : pH levels (acidic, neutral, basic).
  • Subplots : Temperature gradients (e.g., 25°C, 50°C, 80°C).
  • Replicates : 4 replicates per condition to assess degradation kinetics or rearrangement products. LC-MS monitoring at intervals (0h, 24h, 48h) quantifies stability .

How can contradictions in crystallographic and spectroscopic data be resolved?

Q. Methodological Answer :

  • Re-refinement : Use SHELXL to re-exclude outliers or apply twin refinement for distorted crystals .
  • Complementary Techniques : Pair X-ray data with solid-state NMR to confirm bond lengths/angles.
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-generated spectra to identify conformational discrepancies .

What computational modeling approaches predict the compound’s environmental fate and toxicity?

Q. Methodological Answer :

  • QSAR Models : Predict biodegradation pathways using EPI Suite or TEST software.
  • Molecular Dynamics Simulations : Assess interactions with biological targets (e.g., cytochrome P450 enzymes) using AMBER or GROMACS.
  • Ecotoxicity : Use ECOSAR to estimate LC50 values for aquatic organisms .

What protocols ensure safe handling of this compound given its potential toxicity?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification.
  • First Aid : In case of exposure, rinse skin with water for 15 minutes and consult a physician immediately. Safety data sheets (SDS) for analogous compounds recommend avoiding inhalation and using ethanol for decontamination .

How can advanced characterization techniques (e.g., synchrotron XRD) resolve ambiguities in electron density maps?

Q. Methodological Answer :

  • High-Resolution Synchrotron Data : Collect data at λ = 0.7–1.0 Å to improve anomalous scattering.
  • Twinned Crystal Analysis : Use SHELXD for structure solution and SHELXL for refinement, applying HKLF5 format for twinned data .
  • Hydrogen Bond Networks : Validate via Hirshfeld surface analysis using CrystalExplorer .

What strategies validate the compound’s biological activity while minimizing off-target effects?

Q. Methodological Answer :

  • Targeted Assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify selective inhibition.
  • CRISPR-Cas9 Knockout Models : Confirm mechanism of action in cell lines lacking putative targets.
  • Metabolomics : Track metabolic perturbations via LC-HRMS to differentiate on-target vs. off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione
Reactant of Route 2
3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.